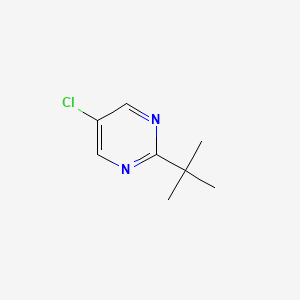
2-Tert-butyl-5-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group attached to the second carbon and the chlorine atom attached to the fifth carbon make this compound unique in its structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-chloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
2-Tert-butyl-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include palladium catalysts and boron reagents. Conditions involve the use of a base such as potassium phosphate (K3PO4) and a solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2-tert-butyl-5-aminopyrimidine, 2-tert-butyl-5-thiolpyrimidine, and 2-tert-butyl-5-alkoxypyrimidine.
Coupling Reactions: Products include various aryl- or vinyl-substituted pyrimidines.
科学的研究の応用
2-Tert-butyl-5-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways, including those involved in cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-tert-butyl-5-chloropyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in hydrogen bonding or van der Waals interactions with the enzyme’s active site residues. This dual functionality allows the compound to effectively inhibit enzyme activity and modulate biological pathways .
類似化合物との比較
Similar Compounds
2-Tert-butylpyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloropyrimidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Tert-butyl-4,6-dichloropyrimidine: Contains additional chlorine atoms, leading to increased reactivity and different chemical behavior.
Uniqueness
2-Tert-butyl-5-chloropyrimidine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research for studying enzyme inhibition and other biological processes .
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-tert-butyl-5-chloropyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 |
InChIキー |
OSEOUUXZEQHQBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















